molecular formula C₁₇H₁₉N₃O₈ B1144550 Dihydronaftazone O-β-D-Glucuronide CAS No. 173321-33-0

Dihydronaftazone O-β-D-Glucuronide

Cat. No.: B1144550
CAS No.: 173321-33-0
M. Wt: 393.35
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydronaftazone O-β-D-Glucuronide is a high-quality chemical standard designed for pharmaceutical and metabolic research. This compound is specifically useful as an analytical standard for High-Performance Liquid Chromatography (HPLC) applications, aiding in the accurate quantification and identification of substances in complex mixtures . As a glucuronide conjugate, it is a vital molecule for studying phase II drug metabolism. Glucuronidation is a key metabolic pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, that increases the water solubility of compounds to facilitate their excretion from the body . Metabolites like this are crucial for understanding a drug's pharmacokinetic profile, including its distribution, metabolism, and elimination . Researchers utilize this compound in the development and optimization of new drugs, particularly in investigating the metabolic fate of parent compounds and the activity of UGT enzymes . The formation of glucuronide metabolites can significantly impact a drug's bioavailability, clearance, and even its biological activity, making standards like this essential for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

173321-33-0

Molecular Formula

C₁₇H₁₉N₃O₈

Molecular Weight

393.35

Synonyms

β-D-Glucopyranosiduronic Acid 2-[2-(Aminocarbonyl)hydrazino]-1-naphthalenyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Dihydro Moieties

Dihydroartemisinin O-β-D-Glucuronide
  • Structure : A glucuronidated derivative of dihydroartemisinin, an antimalarial agent.
  • Key Properties :
    • CAS: 198976-06-6; Molecular Formula: C₂₁H₃₀O₁₀ .
    • Synthetic origin, used in drug metabolism studies.
  • Comparison : The dihydro group likely improves stability and solubility, similar to hypothesized effects in Dihydronaftazone O-β-D-Glucuronide.
Dihydro-p-Coumaric Acid 4'-O-β-D-Glucuronide
  • Structure : A reduced form of p-coumaric acid conjugated at the 4'-position.
  • Key Properties : First synthesized and characterized in rat urine .
  • Comparison : Highlights the role of dihydro modifications in altering bioavailability and metabolic pathways.

Position-Specific Glucuronidation

Caffeic Acid 3-O-β-D-Glucuronide vs. 4'-O-β-D-Glucuronide
  • Key Differences :
    • Regioselectivity impacts antioxidant activity and metabolic stability.
    • 3-O-glucuronide (CAS: 1093679-73-2) and 4'-O-glucuronide (synthetic yield: 81%) exhibit distinct chromatographic behaviors .
  • Relevance : Positional isomerism in this compound could similarly affect its interactions with enzymes or receptors.
Quercetin Glucuronides
  • Microbial glucuronidation yields 3-O-, 4'-O-, and 7-O-β-D-glucuronides, with 4'-O being the most abundant (50%) .
  • Comparison : Positional preferences in glucuronidation (e.g., 4'-O for quercetin vs. O-β-D in Dihydronaftazone) may dictate tissue distribution and bioactivity.

Pharmacological and Metabolic Roles

Drug Metabolites

  • Tamoxifen N-β-D-Glucuronide and 4-Hydroxytamoxifen O-β-D-Glucuronide :
    • Compete with β-Estradiol 17β-D-glucuronide in hepatic clearance assays .
    • Comparison : this compound may share similar competitive inhibition dynamics in metabolic pathways.

Anti-Inflammatory and Antioxidant Activity

  • rac-Hesperetin 3′-O-β-D-Glucuronide :
    • Inhibits NF-κB, reducing inflammation .
  • Quercetin-3-O-β-D-Glucuronide :
    • Combats oxidative stress in clove extracts .
  • Relevance : this compound may exhibit analogous bioactivities due to shared glucuronide-mediated solubility and receptor interactions.

Microbial and Plant-Derived Glucuronides

  • Quercetin 4′-O-β-D-Glucuronide : Produced by Streptomyces spp. .
  • Luteolin 3'-O-β-D-Glucuronide : Found in Melissa officinalis extracts .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula CAS Number Source Key Activity/Use References
Dihydroartemisinin O-β-D-Glucuronide C₂₁H₃₀O₁₀ 198976-06-6 Synthetic Antimalarial metabolite
Caffeic Acid 3-O-β-D-Glucuronide C₁₅H₁₆O₁₀ 1093679-73-2 Synthetic Antioxidant, metabolic studies
Quercetin 4′-O-β-D-Glucuronide C₂₁H₁₈O₁₃ N/A Microbial Antioxidant, anti-inflammatory
rac-Hesperetin 3′-O-β-D-Glucuronide C₂₂H₂₈O₁₂ 1237479-05-8 Synthetic NF-κB inhibition

Research Implications and Gaps

  • Synthetic Challenges : Position-specific glucuronidation (e.g., O- vs. N-glucuronides) requires optimized methods, as seen in HPLC/MS/MS isomer differentiation .
  • Bioactivity Gaps: While anti-inflammatory and antioxidant roles are well-documented for flavonoid glucuronides, data on dihydro-modified glucuronides like this compound remain speculative.

Preparation Methods

Glycosylation via Trichloroacetimidate Donors

The synthesis of β-D-glucuronides often employs protected glucuronic acid donors. For example, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate serves as a key intermediate in phenyl-β-D-glucuronide synthesis. This approach involves:

  • Activation of the glucuronyl donor : Tin(IV) chloride catalyzes the coupling of the glucuronate donor with the aglycone (e.g., phenol).

  • Deprotection : Sequential removal of acetyl groups under basic or acidic conditions yields the final glucuronide.

For dihydronaftazone, the hydroxyl group on the naphthoquinone substructure would serve as the glycosylation site. Modifying reaction conditions—such as solvent (dichloromethane), temperature (room temperature), and catalyst loading—could optimize yields.

Table 1: Reaction Conditions for Glucuronide Synthesis via Trichloroacetimidate Donors

ParameterOptimal ValueImpact on Yield
Catalyst (SnCl₄)0.5–1.0 equivMaximizes coupling efficiency
Reaction Time16–24 hoursEnsures complete conversion
Aglycone SolubilityEnhanced via DCMPrevents precipitation
Post-Reaction WorkupColumn chromatographyAchieves >95% purity

Biosynthetic Approaches

Engineered Microbial Systems

Saccharomyces cerevisiae and Streptomyces spp. have been engineered to produce β-D-glucuronides via endogenous UDP-glucuronosyltransferases (UGTs). Key steps include:

  • UGT Overexpression : Introducing mammalian UGTs (e.g., UGT1A1 or UGT2B7) into yeast enables glucuronidation of exogenous substrates.

  • UDP-Glucuronic Acid (UDP-GlcA) Supply : Enhancing UDP-GlcA pools via overexpression of UGDH (UDP-glucose 6-dehydrogenase) increases glycosylation efficiency.

Table 2: Fermentation Parameters for Microbial Glucuronidation

ParameterOptimal ValueEffect on Titer
Carbon SourceGlucose (2%) + Glycerol (2%)Boosts UDP-GlcA supply
Induction Time48–72 hoursMaximizes enzyme activity
Substrate FeedingContinuous GA additionPrevents toxicity
pH Control6.5–7.0Stabilizes UGTs

For dihydronaftazone, fed-batch fermentation with dihydronaftazone feeding post-UGT induction could mitigate cytotoxicity while improving conversion rates.

Enzymatic Hydrolysis and Validation

β-Glucuronidase-Mediated Quality Control

β-Glucuronidase hydrolysis confirms glucuronide integrity. For phenyl-β-D-glucuronide, enzymatic cleavage yielded phenol, validated via LC/GC-MS. Applying this to dihydronaftazone O-β-D-glucuronide would involve:

  • Hydrolysis : Incubation with β-glucuronidase (e.g., from E. coli) at 37°C for 1–2 hours.

  • Analysis : LC-MS/MS to detect liberated dihydronaftazone and glucuronic acid.

Challenges and Optimization

Solubility and Stability Issues

Dihydronaftazone’s hydrophobic naphthoquinone moiety necessitates solubility enhancers (e.g., cyclodextrins) during synthesis. Stability studies under varying pH (4–9) and temperature (4–25°C) are critical to prevent degradation.

Stereochemical Purity

β-Glucuronides require strict stereochemical control. Nuclear Overhauser effect (NOE) NMR correlations, as used in piperazine N-oxide/N-glucuronide studies, ensure correct anomeric configuration .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing Dihydronaftazone O-β-D-Glucuronide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical conjugation. Enzymatic methods require optimization of pH (e.g., pH 6.5–7.5), temperature (35–40°C), and substrate concentration (0.5–1.0 mM) to maximize regioselectivity and avoid byproducts . Chemical synthesis may employ protecting-group strategies for hydroxyl moieties, followed by glucuronic acid coupling via Koenigs-Knorr or trichloroacetimidate methods . Yield improvements (e.g., 82.6% conversion) are achievable by controlling reaction scales and substrate-to-enzyme ratios .

Q. How is the structural identity of Dihydronaptazone O-β-D-Glucuronide confirmed post-synthesis?

  • Methodological Answer : Multi-modal analytical workflows are essential:

  • HPLC : Retention time (RT) and relative retention time (RRT) comparisons against pharmacopeial standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M-H]⁻ at m/z 606.51) and MS/MS fragmentation to map glucuronide linkage .
  • NMR : Key signals include β-configuration confirmation via anomeric proton doublets (J = 7.5–8.0 Hz) in ¹H NMR and glucuronic acid carbonyl resonances (~172 ppm) in ¹³C NMR .

Advanced Research Questions

Q. How can enzyme engineering improve the regioselective glucuronidation of Dihydronaftazone?

  • Methodological Answer : UGTs from microbial sources (e.g., Streptomyces chromofuscus) can be engineered for enhanced specificity. Rational design targets substrate-binding pockets using homology modeling and molecular docking to predict interactions with Dihydronaftazone’s hydroxyl groups. Site-directed mutagenesis (e.g., F87A or D151E substitutions) can alter catalytic efficiency, as demonstrated for resveratrol glucuronides . Whole-cell biocatalysts (e.g., E. coli BL21(DE3)) enable scalable production with titers up to 78.38 mg/L .

Q. What experimental strategies address discrepancies in quantifying this compound across LC-MS/MS platforms?

  • Methodological Answer : Contradictions often arise from matrix effects or ionization suppression. Mitigation approaches include:

  • Isotopic Labeling : Use deuterated internal standards (e.g., hesperetin-d3 glucuronide) to normalize signal variability .
  • Chromatographic Optimization : Adjust mobile phase composition (e.g., ammonium formate/acetonitrile gradients) to separate co-eluting isomers (e.g., 3-O vs. 7-O glucuronides) .
  • Cross-Validation : Compare data against orthogonal methods like NMR quantification of anomeric protons or enzymatic hydrolysis with β-glucuronidase .

Q. How do structural modifications of the aglycone (Dihydronaftazone) influence glucuronide stability and metabolic clearance?

  • Methodological Answer : Stability studies under simulated physiological conditions (pH 7.4, 37°C) coupled with enzyme kinetic assays (e.g., microsomal incubation) identify degradation pathways. For example, bulky substituents near the glucuronide linkage reduce hydrolysis by β-glucuronidase. Computational modeling (e.g., molecular dynamics) predicts steric hindrance effects on enzyme-substrate interactions .

Data Interpretation and Validation

Q. What criteria validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Purity ≥95% is confirmed via:

  • HPLC-UV/FLD : Peak homogeneity (RSD <1.5% for RT) and absence of aglycone peaks .
  • TGA : Thermal stability up to 800°C to detect residual solvents or salts .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .

Q. How are conflicting results in glucuronide bioactivity resolved (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Dose-response assays (0.1–100 µM) under standardized oxidative stress models (e.g., H₂O₂-induced lipid peroxidation) clarify context-dependent effects. Mechanistic studies (e.g., ROS scavenging via ESR spectroscopy) differentiate direct antioxidant activity from indirect modulation of endogenous defenses .

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